8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt

CNG channel EC50 patch-clamp electrophysiology

8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic monophosphate sodium salt (8-pCPT-cGMP·Na, CAS 51239-26-0) is a synthetic, membrane-permeable analog of guanosine 3′,5′-cyclic monophosphate (cGMP). The molecule bears a 4-chlorophenylthio substituent at the C8 position of the guanine base, a modification that simultaneously enhances lipophilicity, blocks phosphodiesterase-mediated hydrolysis, and confers preferential activation of cGMP-dependent protein kinase isotype II (PKG II) over PKG I.

Molecular Formula C16H14ClN5NaO7PS
Molecular Weight 509.8 g/mol
Cat. No. B12298094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt
Molecular FormulaC16H14ClN5NaO7PS
Molecular Weight509.8 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1
InChIKeyREEQGIQRCDWDRA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic Monophosphate Sodium Salt: Core Identity for cGMP Pathway Procurement


8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic monophosphate sodium salt (8-pCPT-cGMP·Na, CAS 51239-26-0) is a synthetic, membrane-permeable analog of guanosine 3′,5′-cyclic monophosphate (cGMP) . The molecule bears a 4-chlorophenylthio substituent at the C8 position of the guanine base, a modification that simultaneously enhances lipophilicity, blocks phosphodiesterase-mediated hydrolysis, and confers preferential activation of cGMP-dependent protein kinase isotype II (PKG II) over PKG I [1]. Supplied as the sodium salt with ≥95% purity (HPLC), it is widely employed as a pharmacological tool to dissect cGMP-dependent signaling in intact cells and tissues where endogenous cGMP suffers from poor membrane penetration and rapid enzymatic degradation .

Why 8-pCPT-cGMP·Na Cannot Be Replaced by Generic cGMP or 8-Br-cGMP for Intact-Cell Studies


The cGMP analog market includes several widely used compounds—native cGMP, 8-Br-cGMP, and dibutyryl-cGMP—that superficially appear interchangeable for activating cGMP-dependent protein kinases (PKG) or cyclic nucleotide-gated (CNG) channels. In practice, their performance diverges sharply under physiological conditions. Native cGMP exhibits negligible membrane permeability and is rapidly hydrolyzed by multiple phosphodiesterase (PDE) isoforms [1]. 8-Br-cGMP offers improved membrane penetration but retains significant PDE susceptibility and shows limited isotype discrimination between PKG I and PKG II [2]. Dibutyryl-cGMP, while cell-permeable, generates butyrate as a metabolic byproduct and activates cAMP-dependent pathways non-selectively . 8-pCPT-cGMP·Na uniquely combines high membrane permeability, complete resistance to PDE hydrolysis, and pronounced selectivity for PKG II over PKG I, making direct substitution impossible without altering experimental conclusions. The quantitative evidence for these differentiators is detailed below.

Quantitative Differentiation Evidence: 8-pCPT-cGMP·Na vs. cGMP, 8-Br-cGMP, and Other Analogs


8-pCPT-cGMP·Na Is 234-Fold More Potent Than cGMP on Cone CNG Channels and 8.3-Fold More Potent Than 8-Br-cGMP on Rod CNG Channels

In patch-clamp recordings on heterologously expressed rod and cone CNG channels, 8-pCPT-cGMP (the active anion of the sodium salt) exhibited a 58-fold improvement in potency relative to cGMP on rod channels (EC50 values derived from full concentration–activation curves) and a 234-fold improvement on cone channels [1]. By comparison, 8-Br-cGMP improved potency only ∼7-fold on rod and ∼18-fold on cone channels relative to cGMP. The edge of 8-pCPT-cGMP over 8-Br-cGMP is itself substantial: approximately 8.3-fold greater potency on rod CNG channels and 13-fold greater on cone CNG channels. These fold differences rest on EC50 values determined under identical experimental conditions within the same study, ensuring direct comparability [1].

CNG channel EC50 patch-clamp electrophysiology retinal photoreceptor

8-pCPT-cGMP·Na Activates PKG II with a Ka of 22 nM, Conferring ~12-Fold Isotype Selectivity Over PKG I Whereas 8-Br-cGMP Shows Only ~3.6-Fold Selectivity

Using a microfluidic mobility-shift enzyme assay, Kim et al. (2017) determined activation constants (Ka) for cGMP analogs on the full-length regulatory domains of PKG Iβ and PKG II [1]. For 8-pCPT-cGMP, the Ka was 249 nM on PKG Iβ versus 22 nM on PKG II, yielding an 11.3-fold preference for PKG II. In contrast, 8-Br-cGMP displayed Ka values of 206 nM (PKG Iβ) and 58 nM (PKG II), a selectivity ratio of only 3.6. PET-cGMP, often cited as PKG I-selective, showed a Ka of 18 nM on PKG Iβ but 225 nM on PKG II. Thus, 8-pCPT-cGMP is the most PKG II-selective agonist among the commonly used cGMP analogs, a property directly traceable to the accommodation of the bulky 8-chlorophenylthio group by the larger β5/β6 pocket in the A-site of PKG II [1].

PKG isotype selectivity surface plasmon resonance microfluidic mobility-shift assay Ka

8-pCPT-cGMP·Na Is Fully Resistant to Hydrolysis by All Major Phosphodiesterase Isoforms, Unlike cGMP and 8-Br-cGMP

Butt et al. (1992) directly compared the susceptibility of 8-pCPT-cGMP, 8-Br-cGMP, and cGMP to hydrolysis by purified phosphodiesterase isoforms and human platelet homogenate [1]. 8-pCPT-cGMP was not hydrolyzed by purified cGMP-stimulated PDE (cGS-PDE), cGMP-inhibited PDE (cGI-PDE), or Ca²⁺/calmodulin-dependent PDE (CaM-PDE) under conditions where both cGMP and 8-Br-cGMP were substantially degraded. cGMP was hydrolyzed by all three PDE types; 8-Br-cGMP was hydrolyzed to a lesser extent but still measurably. In addition, 8-pCPT-cGMP was completely stable in human platelet homogenate, a biological milieu rich in cGMP-binding PDE (cGB-PDE). Furthermore, 8-pCPT-cGMP did not activate cGS-PDE or inhibit cGI-PDE, whereas 8-Br-cGMP caused half-maximal inhibition of cGI-PDE at 8 μM, introducing confounding PDE modulation absent with 8-pCPT-cGMP [1].

phosphodiesterase resistance PDE hydrolysis cGS-PDE cGI-PDE platelet homogenate

8-pCPT-cGMP·Na Is 14-Fold More Potent Than 8-Br-cGMP as a CNG Channel Agonist in an Independent Rod Photoreceptor Model

In an independent study employing Xenopus oocytes expressing the rat rod CNG channel α-subunit, Wei et al. (1998) reported that 8-pCPT-cGMP was 80 times more potent than cGMP and 14 times more potent than 8-Br-cGMP [1]. This cross-system validation confirms that the potency advantage of 8-pCPT-cGMP over 8-Br-cGMP is not an artifact of a single expression system but is reproducible across amphibian and mammalian cell platforms. The study further noted that 8-pCPT-cGMP combined superior membrane permeability with higher PDE resistance, reinforcing the multisystem generalizability of the compound's advantages [1].

CNG channel EC50 Xenopus oocyte rod photoreceptor

8-pCPT-cGMP·Na Elicits Superior Substrate Phosphorylation in Intact Cells: Quantitative VASP Phosphorylation vs. 8-Br-cGMP

In intact human platelets, 8-pCPT-cGMP quantitatively outperformed 8-Br-cGMP in inducing phosphorylation of the 46/50 kDa vasodilator-stimulated phosphoprotein (VASP), a canonical PKG substrate [1]. The study applied both compounds extracellularly and measured phosphorylation patterns matching those evoked by sodium nitroprusside (SNP), an NO-donor that elevates endogenous cGMP. While precise phosphorylation stoichiometries were not expressed as a fold ratio, the authors explicitly concluded that 8-pCPT-cGMP was 'more effective' than 8-Br-cGMP and reported that pretreatment with 8-pCPT-cGMP prevented thrombin-induced platelet aggregation, reproducing the functional outcome of endogenous cGMP elevation [1]. This cellular efficacy benchmark demonstrates that the biochemical advantages (PDE resistance, membrane permeability, PKG II selectivity) translate into superior functional readouts in a physiologically relevant intact-cell system.

VASP phosphorylation intact human platelets cGMP-PK cellular efficacy

Higher Apparent Lipophilicity of 8-pCPT-cGMP·Na vs. 8-Br-cGMP Correlates with Enhanced Membrane Penetration in Intact-Cell Assays

Butt et al. (1992) determined that the apparent lipophilicity of 8-pCPT-cGMP was higher than that of 8-Br-cGMP [1]. While the original study did not report a numeric logP value, the observed difference in apparent lipophilicity directly aligned with the functional observation that extracellularly applied 8-pCPT-cGMP, but not cGMP, robustly activated intracellular PKG in intact platelets. Sigma-Aldrich's technical documentation corroborates that 8-pCPT-cGMP·Na is 'a more potent cGMP analog than 8-Br-cGMP due to greater membrane permeability and a higher resistance to hydrolysis by phosphodiesterase' . This membrane permeability advantage is the prerequisite for any intact-cell or tissue-level application where the target kinase or channel resides intracellularly.

lipophilicity membrane permeability intact-cell octanol/water partition

8-pCPT-cGMP·Na Procurement Scenarios: Where the Quantitative Evidence Drives Selection


Retinal CNG Channel Pharmacology: Potency-Driven Experimental Design

When studying retinal CNG channel activation in patch-clamp or fluorescence-based assays, 8-pCPT-cGMP·Na enables full channel activation at sub-micromolar concentrations—delivering 58–234-fold greater potency than cGMP [1]. This permits the use of physiological ligand ranges and minimizes non-specific effects associated with high micromolar or millimolar cGMP concentrations. The 8.3–13-fold potency edge over 8-Br-cGMP (rod/cone) directly reduces compound consumption and cost per data point [1].

PKG II-Selective Activation in Epithelial, Bone, or Enteric Nervous System Research

For functional dissection of PKG II-mediated processes—such as CFTR/ENaC regulation in airway epithelia, bone growth signaling, or intestinal secretion—8-pCPT-cGMP·Na is the commercially available agonist with the strongest PKG II bias (Ka PKG II = 22 nM; selectivity ratio 11.3 vs. PKG I) [2]. 8-Br-cGMP (ratio 3.6) cannot match this discrimination, and PET-cGMP shows the opposite isotype preference. This selectivity directly reduces interpretive ambiguity in PKG isotype assignment [2].

Intact-Platelet and Vascular Smooth Muscle Signaling: PDE-Resistant PKG Activation

In human platelet assays aiming to replicate NO/cGMP/PKG-dependent inhibition of aggregation, 8-pCPT-cGMP·Na is uniquely suitable because it resists hydrolysis by all major PDE isoforms found in platelets, including cGB-PDE [3]. Neither cGMP nor 8-Br-cGMP provides this stability, and 8-Br-cGMP additionally inhibits cGI-PDE (IC50 ~8 μM), introducing a confounding enzyme-inhibitory activity absent with 8-pCPT-cGMP·Na [3]. The compound's validated VASP phosphorylation efficacy further solidifies its role as the reference PKG activator in thrombocyte research [3].

Intracellular cGMP Pathway Reconstitution in Live-Cell Imaging and Fluorescence-Based Assays

For FRET-based cGMP biosensor calibration, live-cell imaging of PKG translocation, or any assay requiring intracellular cGMP-pathway activation without microinjection or electroporation, 8-pCPT-cGMP·Na combines membrane permeability, PDE resistance, and potent target engagement in a single agent [3]. Competing analogs such as dibutyryl-cGMP generate butyrate as a metabolite, potentially affecting histone deacetylase activity, while 8-pCPT-cGMP-AM (the acetoxymethyl ester prodrug) requires intracellular esterase processing and introduces additional variability . 8-pCPT-cGMP·Na avoids both complications.

Quote Request

Request a Quote for 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.